molecular formula C19H15ClN4 B11429614 2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11429614
M. Wt: 334.8 g/mol
InChI Key: JSYGDDCRPLVETJ-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused imidazo-pyrimidine ring system with substituted phenyl groups. It has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with substituted benzaldehydes, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for drug development and other scientific research .

Properties

Molecular Formula

C19H15ClN4

Molecular Weight

334.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C19H15ClN4/c1-13-6-2-3-9-16(13)22-18-17(14-7-4-8-15(20)12-14)23-19-21-10-5-11-24(18)19/h2-12,22H,1H3

InChI Key

JSYGDDCRPLVETJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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